Cas no 2287345-10-0 ([3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine structure](https://www.kuujia.com/scimg/cas/2287345-10-0x500.png)
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine Chemical and Physical Properties
Names and Identifiers
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- EN300-6760403
- [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 2287345-10-0
- [3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
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- Inchi: 1S/C12H15ClN2O/c1-16-8-2-3-9(10(13)4-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
- InChI Key: ZDUNYLPSLOLYMB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C12CC(C1)(C2)NN)OC
Computed Properties
- Exact Mass: 238.0872908g/mol
- Monoisotopic Mass: 238.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
- XLogP3: 1.9
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760403-10.0g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 10.0g |
$7373.0 | 2025-03-13 | |
Enamine | EN300-6760403-0.5g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 0.5g |
$1646.0 | 2025-03-13 | |
Enamine | EN300-6760403-1.0g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 1.0g |
$1714.0 | 2025-03-13 | |
Enamine | EN300-6760403-0.25g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 0.25g |
$1577.0 | 2025-03-13 | |
Enamine | EN300-6760403-0.1g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 0.1g |
$1508.0 | 2025-03-13 | |
Enamine | EN300-6760403-2.5g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 2.5g |
$3362.0 | 2025-03-13 | |
Enamine | EN300-6760403-5.0g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 5.0g |
$4972.0 | 2025-03-13 | |
Enamine | EN300-6760403-0.05g |
[3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine |
2287345-10-0 | 95.0% | 0.05g |
$1440.0 | 2025-03-13 |
[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Comprehensive Overview of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287345-10-0)
The compound [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine (CAS No. 2287345-10-0) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. The bicyclo[1.1.1]pentane scaffold, a key component of this molecule, is known for its rigid, three-dimensional geometry, which makes it an attractive building block for drug discovery and agrochemical development. Researchers are particularly interested in its ability to mimic tert-butyl or phenyl groups while offering improved metabolic stability and solubility.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine?" The synthesis typically involves multi-step organic transformations, starting from commercially available 1,3-dibromopropane or [1.1.1]propellane. The introduction of the hydrazine moiety is particularly critical, as it can serve as a versatile handle for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.
In the context of current research trends, this compound aligns with the growing demand for sp3-rich and fragment-like molecules in medicinal chemistry. The 2-chloro-4-methoxyphenyl substituent is noteworthy due to its prevalence in bioactive molecules targeting kinases and GPCRs. A common query in scientific forums is: "How does the [1.1.1]propellane core influence the physicochemical properties of drug candidates?" Studies suggest that this motif can significantly reduce lipophilicity (logP) while maintaining target engagement, addressing a key challenge in modern drug design.
The CAS No. 2287345-10-0 has also been investigated for its potential in materials science, particularly in the development of photoactive and electroactive polymers. The chloro and methoxy substituents on the aromatic ring allow for further functionalization through cross-coupling reactions, making it a valuable intermediate for π-conjugated systems. Researchers often search for: "Applications of bicyclo[1.1.1]pentane derivatives in OLED materials", highlighting the interdisciplinary relevance of this chemical class.
From an analytical perspective, characterization of [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves advanced techniques such as NMR (particularly 13C NMR to confirm the [1.1.1]propellane core), HRMS, and X-ray crystallography. The hydrazine proton signal often appears as a broad singlet in 1H NMR spectra, while the bicyclo[1.1.1]pentane protons exhibit distinct coupling patterns due to their unique electronic environment.
In conclusion, CAS No. 2287345-10-0 represents a fascinating case study in contemporary chemical research, bridging the gap between small molecule therapeutics and advanced materials. Its structural novelty continues to inspire investigations into three-dimensional aromatic isosteres and strain-release functionalization strategies. As synthetic methodologies evolve, this compound is poised to play an increasingly important role in addressing current challenges in bioavailability optimization and materials property tuning.
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